Cas no 1781381-75-6 (8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid)

8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-27725419
- 1781381-75-6
- 8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid
- 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid
-
- インチ: 1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-7-6-10(13(18)19)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19)
- InChIKey: HLTHLQDUZHLSJK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=CC=C(C(=O)O)C2=CC=CN=C12)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 288.11100700g/mol
- どういたいしつりょう: 288.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 88.5Ų
8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725419-10.0g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 10.0g |
$6205.0 | 2025-03-20 | |
Enamine | EN300-27725419-0.25g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 0.25g |
$1328.0 | 2025-03-20 | |
Enamine | EN300-27725419-5.0g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 5.0g |
$4184.0 | 2025-03-20 | |
Enamine | EN300-27725419-1.0g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 1.0g |
$1442.0 | 2025-03-20 | |
Enamine | EN300-27725419-1g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 1g |
$1442.0 | 2023-09-10 | ||
Enamine | EN300-27725419-5g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 5g |
$4184.0 | 2023-09-10 | ||
Enamine | EN300-27725419-10g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 10g |
$6205.0 | 2023-09-10 | ||
Enamine | EN300-27725419-0.05g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 0.05g |
$1212.0 | 2025-03-20 | |
Enamine | EN300-27725419-0.5g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 0.5g |
$1385.0 | 2025-03-20 | |
Enamine | EN300-27725419-2.5g |
8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid |
1781381-75-6 | 95.0% | 2.5g |
$2828.0 | 2025-03-20 |
8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acidに関する追加情報
Research Briefing on 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid (CAS: 1781381-75-6)
The compound 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid (CAS: 1781381-75-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid as a key intermediate in the synthesis of quinoline-based derivatives, which are known for their diverse pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group in this compound enhances its stability and facilitates further chemical modifications, making it a valuable building block in medicinal chemistry.
In a study published in the Journal of Medicinal Chemistry, researchers explored the use of 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid as a precursor for the development of novel kinase inhibitors. The compound's quinoline core was found to interact with the ATP-binding site of various kinases, suggesting its potential as a scaffold for targeted cancer therapies. The study reported promising in vitro results, with several derivatives exhibiting potent inhibitory activity against specific kinase targets.
Another significant application of this compound lies in its use as a fluorescent probe. A recent publication in Analytical Chemistry demonstrated that 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid can be functionalized to produce highly sensitive fluorescent tags for bioimaging. The carboxylic acid moiety allows for easy conjugation with biomolecules, enabling the visualization of cellular processes in real-time.
From a synthetic perspective, advancements in the preparation of 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid have been reported. A novel, high-yield synthetic route was developed, involving a palladium-catalyzed coupling reaction followed by Boc protection. This method offers improved efficiency and scalability, which is critical for large-scale pharmaceutical production.
In conclusion, 8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid (CAS: 1781381-75-6) represents a versatile and promising compound in chemical biology and drug discovery. Its applications range from kinase inhibitor development to bioimaging, supported by robust synthetic methodologies. Future research should focus on further elucidating its mechanistic pathways and exploring its potential in other therapeutic areas.
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